molecular formula C13H17N5O B4012498 6-methoxy-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}pyrimidin-4-amine

6-methoxy-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}pyrimidin-4-amine

Cat. No. B4012498
M. Wt: 259.31 g/mol
InChI Key: XXDQXOKZRZXXQH-UHFFFAOYSA-N
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Description

The chemical compound is part of a broader class of chemicals known for their diverse chemical and biological properties. These compounds have been synthesized and studied for various applications, including their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves ring opening followed by ring closure reactions, utilizing specific starting materials to afford novel compounds. For example, a study involved the synthesis of a novel compound through reactions of specific precursors, highlighting the importance of precise chemical transformations in creating structurally complex molecules (Halim & Ibrahim, 2022).

Molecular Structure Analysis

Structural characterization is crucial, with X-ray crystallography and density functional theory (DFT) calculations being common techniques for elucidating molecular conformation, stabilizing interactions, and predicting physical and chemical properties. Studies often focus on the electronic structure, N-H...O hydrogen bonds, and the geometric parameters of molecules (Murugavel et al., 2014).

Chemical Reactions and Properties

Compounds in this class are known to undergo various chemical reactions, including nucleophilic substitution and cyclocondensation, leading to the formation of novel compounds with potential biological activities. These reactions are fundamental for constructing complex molecular architectures (Ogurtsov & Rakitin, 2021).

Physical Properties Analysis

Theoretical and experimental analyses provide insights into the vibrational wavenumber values, electronic absorption spectra, and thermodynamic properties. These studies are essential for understanding the stability and reactivity of the compounds (Halim & Ibrahim, 2022).

Chemical Properties Analysis

Chemical properties, including reactivity descriptors and hyperpolarizability, are often determined using computational methods like natural bond orbital (NBO) analysis. These properties are crucial for assessing the potential application of these compounds in various fields (Halim & Ibrahim, 2022).

properties

IUPAC Name

6-methoxy-N-[[1-(pyrazol-1-ylmethyl)cyclopropyl]methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-19-12-7-11(15-10-16-12)14-8-13(3-4-13)9-18-6-2-5-17-18/h2,5-7,10H,3-4,8-9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDQXOKZRZXXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NCC2(CC2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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